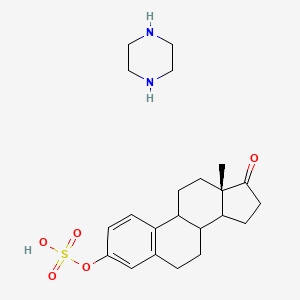
Piperazine estronesulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine estronesulfate is synthesized from estrone through a sulfation reaction. The process involves the use of dimethylformamide/sulfur trioxide complex as the sulfating reactant and dimethylformamide as the solvent. This is followed by the addition of piperazine . The reaction is designed to produce high yields without excessive heat, thus avoiding discoloration and by-product formation .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process ensures high purity and quality of the final product, making it suitable for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions: Piperazine estronesulfate undergoes various chemical reactions, including hydrolysis and enzymatic conversion. In the body, it is hydrolyzed into estrone, which can then be converted into estradiol by 17β-hydroxysteroid dehydrogenase .
Common Reagents and Conditions: The primary reagents used in the synthesis of this compound include dimethylformamide, sulfur trioxide, and piperazine . The reactions are typically carried out under controlled conditions to ensure high yield and purity.
Major Products Formed: The major products formed from the reactions involving this compound are estrone
Propiedades
Fórmula molecular |
C22H32N2O5S |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1 |
Clave InChI |
HZEQBCVBILBTEP-TWCWWGPMSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















